molecular formula C9H9BrN2 B2443395 3-(Bromomethyl)-1-methyl-1H-indazole CAS No. 174180-57-5

3-(Bromomethyl)-1-methyl-1H-indazole

Cat. No.: B2443395
CAS No.: 174180-57-5
M. Wt: 225.089
InChI Key: RCHJAMWXOFEHBQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group attached to the indazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 1-methyl-1H-indazole.

Scientific Research Applications

3-(Bromomethyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-1-methyl-1H-indazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(Hydroxymethyl)-1-methyl-1H-indazole: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.

Uniqueness

3-(Bromomethyl)-1-methyl-1H-indazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Properties

IUPAC Name

3-(bromomethyl)-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJAMWXOFEHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of 692 mg (2.64 mmol, 1.3 equiv) of triphenylphosphine in 10 mL of acetonitrile at 0° C. is added 125 μL (2.44 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 330 mg (2.03 mmol) of (1-Methyl-1H-indazol-3-yl) methanol, prepared as in Intermediate 24, in 5 mL of acetonitrile is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 185 mg of the title compound as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ7.82 (d, 1H), 7.40 (m, 2H), 7.22 (m, 1H), 4.82 (s, 2H), 4.03 (s, 3H); Rf =0.87 in hexane/EtOAc 1/1.
Quantity
692 mg
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reactant
Reaction Step One
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125 μL
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10 mL
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330 mg
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[Compound]
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Intermediate 24
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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